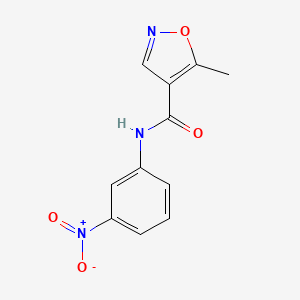

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-7-10(6-12-18-7)11(15)13-8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPAHNHHCVICGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide typically involves the reaction of 3-nitroaniline with 5-methyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a lead compound in drug development, particularly in cancer therapy and immunosuppressive treatments. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Activity : Its structural characteristics may contribute to mechanisms that inhibit tumor growth.

- Immunosuppressive Properties : The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases.

Chemical Reactivity and Synthesis

The synthesis of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate precursors under controlled conditions.

- Nitration : Introducing the nitrophenyl group via electrophilic aromatic substitution.

These synthetic routes are critical for producing derivatives that may enhance biological activity or reduce toxicity.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

- Case Study on Antitumor Activity : A study demonstrated that this compound inhibits the proliferation of cancer cells in vitro, suggesting its potential as an anticancer agent.

- Immunosuppressive Effects : Research has shown that derivatives of this compound can modulate immune responses in animal models, indicating its potential use in treating autoimmune disorders.

- Inflammatory Response Modulation : Investigations into its effects on COX enzymes revealed that it may have anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxazole ring may also play a role in binding to specific proteins or nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

Trifluoromethyl Substitution

- HWA-486/Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide): Structure: Differs by the presence of a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Activity: Acts as a potent immunosuppressant by inhibiting dihydroorotate dehydrogenase (DHODH) and COX-2, modulating autoimmune lymphocytes .

Chlorophenyl Derivatives

- N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Structure: Features two chlorine atoms at ortho positions of the phenyl ring. Activity: A leflunomide analog with immunomodulatory effects, structurally optimized for rheumatoid arthritis treatment . Comparison: Dichloro substitution increases steric hindrance and lipophilicity compared to the nitro group, which may reduce solubility but enhance target engagement in hydrophobic pockets.

5-Benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide :

Methyl-Nitro Substitution

- 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide: Structure: Contains both methyl and nitro groups on the phenyl ring (positions 4 and 3, respectively).

Functional Activity and Mechanism

Immunomodulatory Activity

- Leflunomide Analogs: Compounds with -CF₃ or dichlorophenyl groups show strong DHODH inhibition, critical for suppressing lymphocyte proliferation .

- Nitro-Substituted Analogs: The nitro group’s electron-withdrawing nature may enhance interactions with redox-sensitive enzymes, though specific data on the target compound’s immunosuppressive activity remain unexplored in the provided evidence.

Anti-Inflammatory and Antimicrobial Effects

- Nitro vs. Chloro : Nitro-substituted compounds (e.g., barnidipine impurities with 3-nitrophenyl groups) are associated with stability in drug formulations but may exhibit different toxicity profiles compared to chloro derivatives .

- Antibacterial Activity : Chlorophenyl derivatives (e.g., 4-chlorophenyl in ) show direct antibacterial effects, whereas nitro groups might prioritize anti-inflammatory pathways over microbial inhibition .

Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

5-Methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family, characterized by its unique molecular structure which includes a methyl group, a nitrophenyl moiety, and a carboxamide functional group. This compound has garnered attention for its potential biological activities , including anticancer , anti-inflammatory , and immunosuppressive properties .

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 218.21 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Oxazole Ring | A five-membered heterocyclic structure containing nitrogen and oxygen. |

| Methyl Group | Located at the 5-position, enhancing lipophilicity. |

| Nitrophenyl Group | Positioned at the N-position, contributing to biological activity. |

| Carboxamide Group | At the 4-position, improving solubility and reactivity. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular proliferation and inflammatory responses.

- Receptor Modulation : It can bind to receptors that regulate immune responses, thereby influencing cytokine production and cell signaling pathways.

- Apoptotic Pathways : Evidence suggests that it may activate pro-apoptotic signals in cancer cells, promoting programmed cell death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 15 to 25 µM, indicating potent activity against these cancer types .

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating cell survival .

Immunosuppressive Properties

The immunosuppressive effects of this compound have also been investigated:

- Peripheral Blood Mononuclear Cells (PBMCs) : In studies assessing PBMC proliferation induced by phytohemagglutinin (PHA), the compound showed dose-dependent inhibition, suggesting its potential as an immunosuppressive agent .

- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha in activated human blood cells .

Case Studies

Several case studies highlight the biological implications of this compound:

- Antitumor Efficacy Study :

- Immunological Response Assessment :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 5-methyl-1,2-oxazole-4-carboxylic acid with 3-nitroaniline using coupling agents like EDCI/HOBT in anhydrous DMF .

- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.

- Optimization : Reaction efficiency is enhanced by controlling temperature (0–5°C during coupling) and using nitrogen atmospheres to prevent hydrolysis of intermediates .

Q. How is the compound structurally characterized post-synthesis?

- Answer : Key characterization techniques include:

- NMR Spectroscopy : and NMR to confirm proton environments and carboxamide bond formation .

- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~1520 cm (nitro group) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer : Initial screens include:

- Enzyme Inhibition Assays : Testing against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs .

Q. What purification strategies ensure high yield and purity?

- Answer : Recrystallization from ethanol/water mixtures (70–80% recovery) followed by flash chromatography on silica gel (gradient elution) effectively removes nitro-group byproducts .

Advanced Research Questions

Q. How does crystallographic analysis elucidate the compound’s molecular conformation and intermolecular interactions?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals:

- Torsion Angles : The dihedral angle between oxazole and nitrophenyl rings (~25–35°) influences planarity and stacking .

- Hydrogen Bonding : Water molecules in the monohydrate form stabilize the crystal lattice via O–H···O interactions .

- Packing Motifs : Parallel-displaced π-π interactions between aromatic rings enhance thermal stability .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzymes like dihydroorotate dehydrogenase (DHODH):

- Docking : The nitro group forms π-anion interactions with Arg136 in DHODH’s active site .

- Free Energy Calculations : MM-PBSA analysis quantifies binding affinities (ΔG ~ -8.5 kcal/mol) .

Q. How does the 3-nitrophenyl substituent influence electronic properties compared to analogs (e.g., trifluoromethylphenyl)?

- Answer :

- Electron-Withdrawing Effects : The nitro group reduces electron density on the oxazole ring, lowering HOMO energy (-8.9 eV vs. -8.2 eV for trifluoromethyl analogs) .

- Reactivity : Enhanced electrophilicity at the carboxamide carbonyl facilitates nucleophilic attacks (e.g., hydrolysis under alkaline conditions) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies (e.g., variable IC values) are addressed by:

- Assay Standardization : Using uniform ATP concentrations (1 mM) and pH 7.4 buffers .

- Metabolic Stability Tests : LC-MS/MS quantifies degradation products in liver microsomes to adjust potency calculations .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDCI/HOBT | |

| Solvent | Anhydrous DMF | |

| Reaction Temperature | 0–5°C | |

| Purification Method | Ethyl acetate/hexane |

Table 2 : Structural Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| NMR (DMSO-d6) | δ 8.4 (s, 1H, oxazole), δ 8.2 (d, 2H, nitroaryl) | |

| IR (KBr) | 1695 cm (C=O), 1525 cm (NO) | |

| SCXRD | Monoclinic P2/c, Z = 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.